molecular formula C6H4FNO3 B1450589 5-Fluoro-6-hydroxypicolinic acid CAS No. 1189757-55-8

5-Fluoro-6-hydroxypicolinic acid

Cat. No.: B1450589
CAS No.: 1189757-55-8
M. Wt: 157.1 g/mol
InChI Key: KHTTWFGNUPHEEZ-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxypicolinic acid is a derivative of picolinic acid, a naturally occurring compound found in plants and animals. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It contains a fluorine atom at the 5th position and a hydroxyl group at the 6th position on the pyridine ring, making it a unique and valuable compound for various research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-hydroxypicolinic acid typically involves the fluorination of 6-hydroxypicolinic acid. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-hydroxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted with other functional groups like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed:

    Oxidation: Formation of 5-fluoro-6-oxopicolinic acid or 5-fluoro-6-carboxypicolinic acid.

    Reduction: Formation of 5-hydroxy-6-hydroxypicolinic acid.

    Substitution: Formation of 5-amino-6-hydroxypicolinic acid or 5-thio-6-hydroxypicolinic acid.

Scientific Research Applications

5-Fluoro-6-hydroxypicolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways involving pyridine derivatives.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Picolinic acid: A naturally occurring compound with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxylic acid group at the 4-position.

Uniqueness: 5-Fluoro-6-hydroxypicolinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for various applications compared to its isomers.

Properties

IUPAC Name

5-fluoro-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTTWFGNUPHEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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